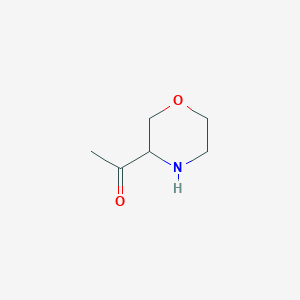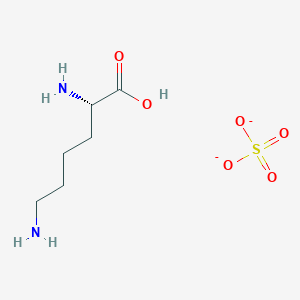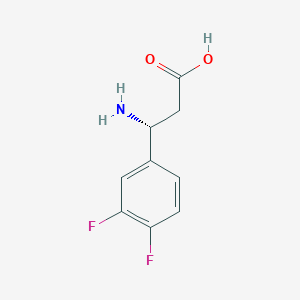![molecular formula C14H14F3NO B11748372 (2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one](/img/structure/B11748372.png)
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique electronic properties and its ability to influence the biological activity of molecules. The presence of the dihydropyridinone ring adds to its structural complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one typically involves the use of trifluoromethyl ketones as key intermediates. One common method includes the reaction of a suitable phenylethylamine derivative with a trifluoromethyl ketone under controlled conditions. The reaction often requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure higher efficiency and yield. Flow microreactor systems have been employed to introduce the trifluoromethyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反应分析
Types of Reactions
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its potential biological activity suggests applications in drug discovery and development.
作用机制
The mechanism of action of (2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also features the trifluoromethyl group and is used extensively in promoting organic transformations.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
Uniqueness
What sets (2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one apart is its combination of the trifluoromethyl group with the dihydropyridinone ring, providing a unique structural framework that can influence its reactivity and biological activity.
属性
分子式 |
C14H14F3NO |
|---|---|
分子量 |
269.26 g/mol |
IUPAC 名称 |
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C14H14F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-8,10,13H,9H2,1H3/t10-,13-/m1/s1 |
InChI 键 |
LWILBNUCDOFKEF-ZWNOBZJWSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)N2C=CC(=O)C[C@@H]2C(F)(F)F |
规范 SMILES |
CC(C1=CC=CC=C1)N2C=CC(=O)CC2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11748292.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11748296.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748325.png)
![3-{[(3,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11748335.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748343.png)
![5-[(Dimethylamino)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11748351.png)
![(2R)-N,N-diethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11748356.png)


![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11748364.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11748366.png)

